

# scientific literature review on Custirsen (OGX-011)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | Custirsen |           |  |  |  |
| Cat. No.:            | B15568833 | Get Quote |  |  |  |

An In-depth Technical Guide on **Custirsen** (OGX-011)

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**Custirsen**, also known as OGX-011, is a second-generation antisense oligonucleotide (ASO) designed to inhibit the production of the protein clusterin.[1][2] Clusterin is a stress-activated, cytoprotective chaperone protein that is overexpressed in various cancers, including prostate, lung, and breast cancer, often in response to anticancer therapies like chemotherapy, hormone therapy, and radiation.[3][4][5] By interfering with apoptotic signaling, overexpressed clusterin promotes cell survival and confers broad-spectrum treatment resistance.[4][6] **Custirsen** was developed to counteract this resistance mechanism and thereby enhance the efficacy of conventional cancer treatments.[7][8]

Chemically, **Custirsen** is a 2'-O-methoxyethyl (2'-MOE) modified phosphorothioate antisense oligonucleotide.[3][9] This second-generation modification increases its binding affinity for the target mRNA, enhances resistance to nuclease degradation, and prolongs its tissue half-life compared to first-generation ASOs.[1][9] Despite promising preclinical and Phase II clinical data, **Custirsen** ultimately failed to demonstrate a significant survival benefit in pivotal Phase III trials.[1][10][11] This document provides a comprehensive technical review of its mechanism of action, preclinical data, and clinical development.



### **Mechanism of Action**

Custirsen functions by binding in a sequence-specific manner to the messenger RNA (mRNA) that codes for clusterin.[3] As an antisense oligonucleotide, its single DNA strand is complementary to the clusterin mRNA's translation initiation site.[1][9] This binding creates a DNA-RNA duplex, which prevents the ribosome from translating the mRNA into the clusterin protein.[1] The subsequent degradation of the mRNA by RNase H and the blockage of translation lead to a potent and specific reduction in cellular clusterin levels.[1][6] The intended therapeutic effect is to lower the apoptotic threshold of cancer cells, thereby sensitizing them to the cytotoxic effects of chemotherapy and other treatments.[8]





Click to download full resolution via product page

**Caption:** Mechanism of **Custirsen** binding to clusterin mRNA to inhibit protein translation.



### **Preclinical Studies**

In vitro and in vivo preclinical studies demonstrated that **Custirsen** potently suppresses clusterin expression, leading to increased cancer cell apoptosis and enhanced sensitivity to chemotherapy, hormone therapy, and radiation.[4][12]

### **Key Signaling Pathway**

Cellular stress induced by cancer therapies activates Heat Shock Factor 1 (HSF1), a key regulator of chaperone proteins like clusterin.[3] Activated HSF1 drives clusterin expression, which in turn inhibits apoptosis and promotes treatment resistance. **Custirsen** intervenes by blocking the synthesis of clusterin, thereby preventing this pro-survival response.[13]





Click to download full resolution via product page

Caption: Custirsen inhibits the HSF1-mediated stress response pathway.

# Experimental Protocol: In Vivo Xenograft Model (Prostate Cancer)



This protocol is a composite based on descriptions of preclinical studies evaluating **Custirsen** in combination with HSP90 inhibitors.[13][14]

- Cell Lines and Culture: Human prostate cancer cell lines (e.g., PC-3, LNCaP) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
- Animal Model: Male athymic nude mice (4-6 weeks old) are used.
- Tumor Implantation: 1-2 million prostate cancer cells are suspended in a 1:1 mixture of media and Matrigel and injected subcutaneously into the flank of each mouse.
- Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., 100-150 mm³). Mice are then randomized into treatment groups (e.g., Vehicle Control, Custirsen alone, Chemotherapy/Other Agent alone, Combination).
- Drug Administration:
  - Custirsen (OGX-011): Administered via intraperitoneal (IP) injection at a dose of 15 mg/kg, three times a week.[14]
  - Chemotherapy (e.g., 17-AAG): Administered orally at a dose of 50 mg/kg.[14]
- Monitoring and Endpoints:
  - Tumor volume is measured 2-3 times weekly with calipers (Volume = length × width² / 2).
  - Animal body weight is monitored as an indicator of toxicity.
  - The primary endpoint is tumor growth inhibition. Secondary endpoints can include survival analysis and biomarker assessment (e.g., apoptosis via TUNEL staining, protein expression via IHC/Western blot on excised tumors).[13]

### **Table 1: Summary of Preclinical Efficacy Data**



| Cancer Model Treatment Combination                         |                                                    | Key Finding                                                                                                            | Reference |
|------------------------------------------------------------|----------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|-----------|
| Prostate Cancer (PC-<br>3, LNCaP Xenografts)               | Inhibitors (PF-                                    |                                                                                                                        | [14]      |
| Docetaxel-Refractory Prostate Cancer (PC- 3)               | Custirsen +<br>Docetaxel/Paclitaxel                | Resensitized cells to taxane chemotherapy and increased the rate of apoptosis.                                         | [4]       |
| Castrate-Resistant Prostate Cancer (LNCaP Xenografts)      | Custirsen + HSP90<br>Inhibitor (PF-<br>04929113)   | Combination<br>treatment led to higher<br>apoptosis rates and<br>decreased expression<br>of CLU, Ki67, Akt, and<br>AR. | [13]      |
| Various Cancer<br>Models (Prostate,<br>Breast, Lung, etc.) | Custirsen +<br>Chemo/Hormone/Radi<br>ation Therapy | Substantially enhanced the therapeutic effect of standard therapies.                                                   | [12]      |

### **Clinical Development**

**Custirsen** advanced through a comprehensive clinical trial program, initially showing promise in Phase I and II studies before failing to meet primary endpoints in large-scale Phase III trials.

### **Phase I Studies**

Phase I trials were designed to determine the safety, tolerability, pharmacokinetics, and optimal biological dose of **Custirsen**. A key study in patients with localized prostate cancer established 640 mg as a tolerable and biologically active dose, achieving up to 92% knockdown of clusterin protein and mRNA in prostate tissue and a 3-fold increase in apoptotic indices.[12][15]



Experimental Protocol: Phase I Dose-Escalation A typical Phase I protocol for **Custirsen** involved a dose-escalation scheme in patients with advanced solid tumors.[12][16]

- Patient Population: Patients with metastatic or locally recurrent cancers known to express clusterin (e.g., prostate, ovarian, NSCLC).[16]
- Study Design: Open-label, dose-escalation study with cohorts of 3-6 patients.
- Dosing Regimen: Custirsen administered as a 2-hour intravenous infusion. A loading dose schedule (e.g., Days 1, 3, 5) was followed by weekly maintenance doses (Days 8, 15, 22, 29).[12]
- Dose Cohorts: Doses were escalated in successive cohorts, starting at 40 mg and increasing to 80, 160, 320, 480, and 640 mg.[1][12]
- Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase II dose.
- Assessments: Safety (adverse events, labs), pharmacokinetics (Cmax, AUC), and pharmacodynamics (serum clusterin levels, apoptosis in tumor tissue where available).[12]
   [16]

## Table 2: Phase I Dose-Limiting Toxicities (DLTs) and Common Adverse Events



| Dose Level   | DLTs Observed (in combination with Docetaxel)                                                 | Common Adverse<br>Events (Grade 1/2)                                                                  | Reference      |
|--------------|-----------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|----------------|
| Up to 480 mg | No DLTs reported in the monotherapy dose-finding study.                                       | Fever, rigors/chills, fatigue, transiently elevated liver enzymes, anemia, nausea/vomiting, diarrhea. | [1][4][12][16] |
| 640 mg       | 4 of 16 patients experienced DLTs: Dyspnea/pleural effusion, neutropenia, fatigue, mucositis. | As above, with higher frequency. Lymphopenia is a known class effect of ASOs.                         | [1][4]         |

### **Phase II Studies**

Phase II trials provided the initial evidence of clinical efficacy for **Custirsen** in combination with chemotherapy, particularly in metastatic castration-resistant prostate cancer (mCRPC) and non-small cell lung cancer (NSCLC).

Table 3: Summary of Key Phase II Clinical Trial Results



| Trial /<br>Indication                         | Treatment<br>Arms                        | N                        | Efficacy<br>Endpoints             | Results     | Reference |
|-----------------------------------------------|------------------------------------------|--------------------------|-----------------------------------|-------------|-----------|
| CUOG P-06c<br>(2nd-line<br>mCRPC)             | DPC: Docetaxel + Prednisone + Custirsen  | 20                       | Overall<br>Survival (OS)          | 15.8 months | [4][15]   |
| Time to Pain<br>Progression<br>(TTPP)         | 10.0 months                              | [15]                     |                                   |             |           |
| Pain<br>Response<br>Rate                      | 77% (10/13)                              | [15]                     | _                                 |             |           |
| Objective<br>Partial<br>Response              | 23% (3/13)                               | [15]                     | _                                 |             |           |
| PSA Decline (≥50%)                            | 40%                                      | [15]                     | -                                 |             |           |
| MPC: Mitoxantrone + Prednisone + Custirsen    | 22                                       | Overall<br>Survival (OS) | 11.5 months                       | [4][15]     |           |
| Phase I/II<br>(1st-line<br>advanced<br>NSCLC) | Gemcitabine<br>+ Platinum +<br>Custirsen | 81                       | Overall<br>Response<br>Rate (ORR) | 31%         | [5]       |
| 1-Year<br>Survival                            | 54%                                      | [5]                      |                                   |             |           |
| 2-Year<br>Survival                            | 30%                                      | [5]                      | -                                 |             |           |
| Median OS<br>(by CLU<br>level)                | 27.1 mos<br>(CLU ≤38<br>μg/ml) vs.       | [5]                      | <del>-</del>                      |             |           |







16.1 mos (CLU >38  $\mu\text{g/ml}$ )

### **Phase III Studies**

Based on the encouraging Phase II results, three large, randomized Phase III trials were initiated: SYNERGY and AFFINITY in mCRPC, and ENSPIRIT in NSCLC. All three trials failed to demonstrate a statistically significant improvement in the primary endpoint of overall survival.





Click to download full resolution via product page

**Caption:** Simplified workflow for the Phase III SYNERGY clinical trial.



Table 4: Summary of Phase III Clinical Trial Outcomes

| Trial<br>Name | Indicati<br>on                                | Treatme<br>nt Arms                                                | N    | Median<br>Overall<br>Survival | Hazard<br>Ratio<br>(95% CI) | p-value | Referen<br>ce |
|---------------|-----------------------------------------------|-------------------------------------------------------------------|------|-------------------------------|-----------------------------|---------|---------------|
| SYNERG<br>Y   | 1st-line<br>mCRPC                             | Custirsen + Docetaxe I/Prednis one vs. Docetaxe I/Prednis one     | 1022 | 23.4 vs.<br>22.2<br>months    | 0.93<br>(0.80–<br>1.09)     | 0.207   | [10][11]      |
| AFFINIT<br>Y  | 2nd-line<br>mCRPC<br>(post-<br>Docetaxe<br>I) | Custirsen + Cabazita xel/Predn isone vs. Cabazita xel/Predn isone | 635  | 14.2 vs.<br>13.4<br>months    | 0.95<br>(0.80–<br>1.12)     | 0.529   | [10][17]      |
| ENSPIRI<br>T  | 2nd-line<br>NSCLC                             | Custirsen + Docetaxe I vs. Docetaxe I                             | 664  | 9.0 vs.<br>7.9<br>months      | 0.92<br>(0.78-<br>1.07)     | 0.178   | [10]          |

### Conclusion

**Custirsen** (OGX-011) is a well-designed second-generation antisense oligonucleotide that effectively inhibits its target, the anti-apoptotic protein clusterin. Its development was supported by a strong preclinical rationale and encouraging Phase II clinical data, suggesting it could overcome treatment resistance in advanced cancers.[4][5] However, the definitive Phase III trials in both metastatic castration-resistant prostate cancer and non-small cell lung cancer



failed to show that the addition of **Custirsen** to standard chemotherapy regimens resulted in a statistically significant improvement in overall survival.[10][11][17] While biologically active, the clinical benefit of clusterin inhibition with **Custirsen** was not substantiated in large, randomized studies, leading to the discontinuation of its development. The journey of **Custirsen** highlights the critical challenge of translating promising early-phase signals and biomarker modulation into tangible clinical outcomes in oncology drug development.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Custirsen Wikipedia [en.wikipedia.org]
- 2. Custirsen (OGX-011): clusterin inhibitor in metastatic prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Custirsen (OGX-011): a second-generation antisense inhibitor of clusterin for the treatment of cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential use of custirsen to treat prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I/II trial of custirsen (OGX-011), an inhibitor of clusterin, in combination with a gemcitabine and platinum regimen in patients with previously untreated advanced non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Meta-analysis of efficacy and safety of custirsen in patients with metastatic castration-resistant prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A population pharmacokinetic meta-analysis of custirsen, an antisense oligonucleotide, in oncology patients and healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. targetedonc.com [targetedonc.com]
- 11. Custirsen in combination with docetaxel and prednisone for patients with metastatic castration-resistant prostate cancer (SYNERGY trial): a phase 3, multicentre, open-label, randomised trial PubMed [pubmed.ncbi.nlm.nih.gov]



- 12. academic.oup.com [academic.oup.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ASCO American Society of Clinical Oncology [asco.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ascopubs.org [ascopubs.org]
- 17. Custirsen (OGX-011) combined with cabazitaxel and prednisone versus cabazitaxel and prednisone alone in patients with metastatic castration-resistant prostate cancer previously treated with docetaxel (AFFINITY): a randomised, open-label, international, phase 3 trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [scientific literature review on Custirsen (OGX-011)].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15568833#scientific-literature-review-on-custirsen-ogx-011]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com